2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine
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Overview
Description
2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole ring and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, which is then coupled with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring and the fluorophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of bacterial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is unique due to its specific combination of a triazole ring, a fluorophenyl group, and a pyridine moiety
Properties
Molecular Formula |
C15H13FN4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C15H13FN4S/c1-20-14(11-5-7-12(16)8-6-11)18-19-15(20)21-10-13-4-2-3-9-17-13/h2-9H,10H2,1H3 |
InChI Key |
UNACCHRYGSCDIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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